2-Ethyl-1H-imidazole-4-carboxylic acid
Overview
Description
2-Ethyl-1H-imidazole-4-carboxylic acid is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole derivatives has been widely studied . Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, from dehydrogenation of imidazolines, from alpha halo-ketones, Marckwald synthesis, and amino nitrile . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular weight of 2-Ethyl-1H-imidazole-4-carboxylic acid is 140.14 . The InChI code is 1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) .Chemical Reactions Analysis
Imidazole derivatives have been utilized to generate different types of coordination polymers . This formal [4 + 1] cycloamination reaction provides imidazole-4-carboxylic derivatives with wide substrate scope and good functional tolerance .Physical And Chemical Properties Analysis
2-Ethyl-1H-imidazole-4-carboxylic acid is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 140.14 .Scientific Research Applications
Synthesis and Chemical Properties
Intermediate in Drug Synthesis : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was synthesized from butanoic acid and o-phenylenediamine, showcasing the utility of imidazole derivatives in pharmaceutical synthesis (Shen Zheng-rong, 2007).
Biological Activities
Antibacterial and Antituberculosis Agents : Imidazole-4-carboxylic acid derivatives demonstrated significant in vitro anti-Mycobacterium tuberculosis activities, highlighting their potential as novel antibacterial and antituberculosis agents (Preeti Gupta, S. Hameed, R. Jain, 2004).
β-Glucuronidase Inhibitory Activity : The biology-oriented drug synthesis (BIODS) of certain imidazole derivatives showed significant β-glucuronidase inhibitory activity, suggesting potential for therapeutic applications (U. Salar, K. Khan, et al., 2017).
Material Science
- Coordination Polymers : Research into imidazole-based multi-carboxylate ligands led to the construction of various coordination polymers, demonstrating the versatility of these compounds in forming complex structures with potential applications in catalysis, gas storage, and separation technologies (Bei-bei Guo, Li Li, et al., 2013).
Safety And Hazards
Future Directions
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Relevant Papers There are several papers related to the study of imidazole derivatives . These papers discuss the synthesis, properties, and potential applications of these compounds.
properties
IUPAC Name |
2-ethyl-1H-imidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUQHNTFFNDMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233184 | |
Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
84255-21-0 | |
Record name | 2-Ethyl-1H-imidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84255-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1H-imidazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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